4-(Benzyloxy)indolin-2-one 4-(Benzyloxy)indolin-2-one
Brand Name: Vulcanchem
CAS No.: 458526-10-8
VCID: VC4242289
InChI: InChI=1S/C15H13NO2/c17-15-9-12-13(16-15)7-4-8-14(12)18-10-11-5-2-1-3-6-11/h1-8H,9-10H2,(H,16,17)
SMILES: C1C2=C(C=CC=C2OCC3=CC=CC=C3)NC1=O
Molecular Formula: C15H13NO2
Molecular Weight: 239.274

4-(Benzyloxy)indolin-2-one

CAS No.: 458526-10-8

Cat. No.: VC4242289

Molecular Formula: C15H13NO2

Molecular Weight: 239.274

* For research use only. Not for human or veterinary use.

4-(Benzyloxy)indolin-2-one - 458526-10-8

Specification

CAS No. 458526-10-8
Molecular Formula C15H13NO2
Molecular Weight 239.274
IUPAC Name 4-phenylmethoxy-1,3-dihydroindol-2-one
Standard InChI InChI=1S/C15H13NO2/c17-15-9-12-13(16-15)7-4-8-14(12)18-10-11-5-2-1-3-6-11/h1-8H,9-10H2,(H,16,17)
Standard InChI Key KMXQQIBTRJERJG-UHFFFAOYSA-N
SMILES C1C2=C(C=CC=C2OCC3=CC=CC=C3)NC1=O

Introduction

Structural Characteristics and Physicochemical Properties

4-(Benzyloxy)indolin-2-one (IUPAC name: 4-phenylmethoxy-1,3-dihydroindol-2-one) possesses a molecular formula of C15H13NO2\text{C}_{15}\text{H}_{13}\text{NO}_{2} and a molecular weight of 239.27 g/mol . The structure comprises an indolin-2-one backbone—a bicyclic system featuring a pyrrolidone ring fused to a benzene ring—with a benzyloxy (-OCH2_2C6_6H5_5) substituent at the fourth position of the indole moiety.

Key Structural Features:

  • Indolin-2-one Core: The planar bicyclic system contains a ketone group at the 2-position, contributing to electrophilic reactivity at the α-carbon .

  • Benzyloxy Substituent: The ether-linked benzyl group enhances lipophilicity, potentially influencing membrane permeability in biological systems.

  • Tautomerism: The enol-keto tautomerism of the indolin-2-one core allows for dynamic structural interconversion, which may impact binding interactions in biological targets .

Table 1: Physicochemical Properties of 4-(Benzyloxy)indolin-2-one

PropertyValue/Description
Molecular Weight239.27 g/mol
Melting PointNot explicitly reported; analogs range 231–310°C
SolubilityLikely soluble in DMSO, DMF; low in water
Spectral Data (NMR)Aromatic protons: δ 7.1–7.9 ppm (1H, DMSO-d6)

The synthesis of 4-(Benzyloxy)indolin-2-one typically involves aldol condensation or nucleophilic aromatic substitution (SN_\text{N}Ar) reactions. A widely cited protocol involves the coupling of substituted indolin-2-ones with benzaldehyde derivatives under basic or catalytic conditions .

Representative Synthesis Protocol

  • Starting Materials:

    • 6-Chloroindolin-2-one (or analogous indolinone)

    • 4-Benzyloxybenzaldehyde

  • Reaction Conditions:

    • Solvent: Ethanol or dichloromethane

    • Catalyst: Piperidine (0.06 mmol per 0.6 mmol indolinone)

    • Temperature: Reflux (4–6 hours)

  • Purification:

    • Column chromatography (eluents: CH2_2Cl2_2/CH3_3OH or hexane/EtOAc gradients)

  • Yield: 45–85% (dependent on substituents and reaction optimization)

Mechanistic Insights:

The reaction proceeds via a base-catalyzed aldol condensation, where the enolate of the indolin-2-one attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration yields the α,β-unsaturated ketone intermediate, which may undergo further tautomerization .

Chemical Reactivity and Derivative Formation

The compound’s reactivity is governed by two primary sites: the α,β-unsaturated ketone in the indolin-2-one core and the benzyloxy ether linkage.

Core Modifications

  • Michael Addition: The α,β-unsaturated system undergoes nucleophilic additions with amines or thiols, forming adducts with potential bioactivity .

  • Electrophilic Substitution: The indole benzene ring participates in halogenation or nitration at positions 5 or 7, guided by directing effects of the existing substituents .

Benzyloxy Group Transformations

  • Hydrogenolysis: Catalytic hydrogenation (Pd/C, H2_2) cleaves the benzyl ether to yield 4-hydroxyindolin-2-one, a scaffold for further functionalization.

  • Etherification: Alkylation of the phenolic oxygen (post-debenzylation) introduces diverse alkyl or acyl groups .

CompoundTarget ActivityIC50_{50}/EC50_{50}Reference
6-Chloro-3-(4-nitrobenzylidene)indolin-2-oneBrd4 Bromodomain InhibitionNot reported
(Z)-3-((Benzylsulfinyl)methylene)-5-bromoindolin-2-oneTyrosine Kinase Inhibition2.69 μM

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

  • 1H NMR (DMSO-d6):

    • Aromatic protons: δ 7.1–7.9 ppm (multiplet, 9H, Ar-H)

    • Indolinone NH: δ 10.8–10.9 ppm (singlet, 1H)

  • 13C NMR:

    • Carbonyl (C=O): δ 170–175 ppm

    • Benzyloxy CH2_2: δ 70–75 ppm

Infrared Spectroscopy (IR)

  • Strong absorption bands at 1700–1680 cm1^{-1} (C=O stretch) and 1250–1200 cm1^{-1} (C-O-C ether stretch).

Applications in Drug Discovery

4-(Benzyloxy)indolin-2-one serves as a versatile intermediate in the synthesis of:

  • Bromodomain Inhibitors: Benzoxepinoindol-1-one analogs derived from similar precursors exhibit Brd4 binding via hydrogen bonds (Kd_d: nanomolar range) .

  • Anticancer Agents: Structural modifications at the 3-position yield sulfoxide or benzylidene derivatives with enhanced tumor cell selectivity .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator